n-(4-Methylbenzoyl)-s-methylisothiourea
Description
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl N'-(4-methylbenzoyl)carbamimidothioate |
InChI |
InChI=1S/C10H12N2OS/c1-7-3-5-8(6-4-7)9(13)12-10(11)14-2/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
NLRZXCIORAPSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C(N)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-(4-Methylbenzoyl)-S-methylisothiourea and related compounds:
Key Comparative Insights:
Nitro and chloro substituents (e.g., in N’-(4-chloro-2-nitrophenyl) derivatives) enhance antimicrobial activity by increasing electron-withdrawing effects and lipophilicity . Bulky tert-butoxycarbonyl groups in bioisosteric analogs (e.g., compound 3.41) improve receptor-binding specificity by mimicking guanidine moieties .
Synthetic Routes :
- Most acylthioureas are synthesized via acyl chloride and thiocyanate reactions , while bioisosteric derivatives require multi-step protocols to introduce tert-butoxycarbonyl groups .
Biological Activity :
- Aryl-substituted thioureas (e.g., 4-chloro-2-nitrophenyl) show broad-spectrum antimicrobial activity, whereas bioisosteric isothioureas target neuropeptide receptors .
Research Findings and Implications
Bioisosteric Design :
Replacing guanidine with S-methylisothiourea (e.g., compound 3.41) retains receptor affinity while improving metabolic stability, a strategy employed in neuropeptide Y receptor antagonists .
Antimicrobial Efficacy :
Chloro and nitro substituents on the thiourea N’-aryl ring correlate with enhanced antifungal and antibacterial activity, likely due to increased membrane penetration .
Methodological Considerations : Structural analyses of these compounds often rely on X-ray crystallography validated by software like SHELX, ensuring accuracy in molecular geometry determination .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Methylbenzoyl)-S-methylisothiourea, and how is its purity validated?
- Methodology : The compound can be synthesized via in situ generation of 4-methylbenzoyl isothiocyanate by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by reaction with methylamine. Purity is validated using elemental analysis (C, H, N, S), NMR (¹H/¹³C), and mass spectrometry. Recrystallization in methanol or ethyl acetate is recommended for purification .
- Example Data :
- Yield: ~85–94% (similar to thiourea derivatives in ).
- Melting Point: 393–395 K (if comparable to analogous structures).
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- ¹H NMR : Identifies aromatic protons (δ 7.0–8.0 ppm for benzoyl groups) and methyl/methylene signals (δ 2.0–3.5 ppm).
- FT-IR : Confirms thiourea C=S stretch (~1250–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : Use single-crystal X-ray diffraction (e.g., monoclinic space group P2₁/n with cell parameters a = 4.81 Å, b = 17.15 Å, c = 18.68 Å). Refinement via SHELXL ensures precise bond-length/angle measurements. Structure validation tools (e.g., PLATON) check for errors like missed symmetry or disorder .
- Example Data :
- Crystallographic R-factor: <0.05 for high-resolution data.
- Hydrogen Bonding: Key interactions stabilizing the thiourea moiety (e.g., N–H···S).
Q. What computational approaches are optimal for modeling the electronic properties and reactivity of this compound?
- Methodology :
- *DFT (B3LYP/6-31G)**: Predicts frontier molecular orbitals (HOMO-LUMO gap) to assess redox behavior.
- Molecular Dynamics (MD) : Simulates solvation effects in biological systems (e.g., water/DMSO).
- Software : Gaussian 09 or Spartan for geometry optimization .
- Example Data :
- HOMO-LUMO Gap: ~4.5 eV (indicative of moderate reactivity).
- Dipole Moment: ~5.2 Debye (polarity influencing solubility).
Q. How can researchers address contradictions in reported bioactivity data (e.g., NOS2 inhibition vs. antifungal effects)?
- Methodology :
- Dose-Response Assays : Compare IC₅₀ values across studies (e.g., NOS2 inhibition at µM vs. antifungal activity at mM).
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing methyl groups) to isolate functional groups responsible for specific activities.
- Pathway Analysis : Use gene knockout models (e.g., NOS2⁻/⁻ mice) to confirm target specificity .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodology :
- Co-solvents : Use DMSO/PEG-400 blends (<10% v/v) to enhance solubility without toxicity.
- Salt Formation : React with sulfate or hydrochloride to increase polarity.
- Nanoformulation : Encapsulate in liposomes or cyclodextrins for sustained release .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data between solution-state NMR and solid-state X-ray structures?
- Methodology :
- Dynamic Effects : NMR captures conformational flexibility in solution, while X-ray provides static solid-state packing.
- Torsion Angle Discrepancies : Use Mercury or Olex2 to overlay structures and identify rotameric differences.
- Validation : Cross-check with DFT-optimized geometries .
Methodological Recommendations
- Crystallography : Always deposit structures in the Cambridge Structural Database (CSD) for peer validation.
- Bioactivity Studies : Include positive controls (e.g., S-methylisothiourea sulfate for NOS2 inhibition ).
- Synthetic Reproducibility : Document reaction conditions (e.g., microwave power, solvent-free protocols) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
